4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the furan and pyrimidinone moieties. The final steps involve the addition of the amino group and the protection of hydroxyl groups using bis(4-methoxyphenyl)-phenylmethoxy groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidinone derivatives and furan-containing molecules. Compared to these compounds, 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C35H35N3O8 |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C35H35N3O8/c1-41-25-15-11-23(12-16-25)35(22-8-5-4-6-9-22,24-13-17-26(42-2)18-14-24)45-21-29-30(39)31(43-3)33(46-29)38-20-27(28-10-7-19-44-28)32(36)37-34(38)40/h4-20,29-31,33,39H,21H2,1-3H3,(H2,36,37,40)/t29-,30+,31?,33-/m1/s1 |
InChI Key |
BVCNNNKIJMNDAV-BNKKYZKKSA-N |
Isomeric SMILES |
COC1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)N)C3=CC=CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.